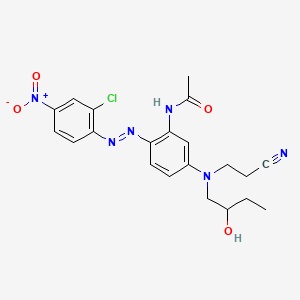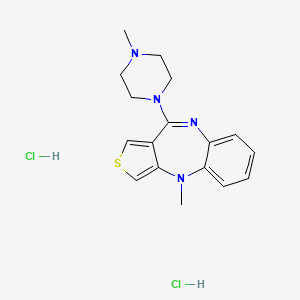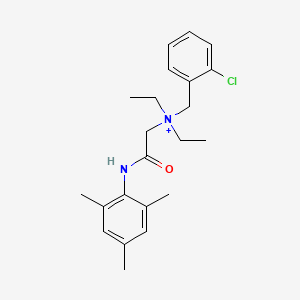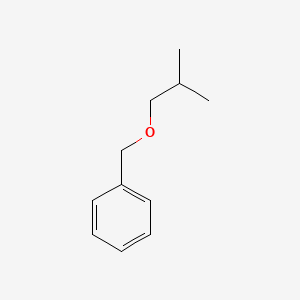
alpha-Isobutoxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Isobutoxytoluene can be synthesized through the reaction of toluene with isobutyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the ether bond between the toluene and the isobutyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The use of catalysts such as sulfuric acid or other strong acids is common to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Isobutoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Alpha-Isobutoxytoluene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the formulation of perfumes and fragrances due to its unique odor profile.
Mécanisme D'action
The mechanism of action of alpha-Isobutoxytoluene involves its interaction with molecular targets through its aromatic ring and ether functional group. The compound can participate in various chemical reactions, leading to the formation of different products that exert specific effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Alpha-Isobutoxytoluene can be compared with other similar compounds such as:
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals.
Benzyl Alcohol: A simple aromatic alcohol with the formula C7H8O, used as a solvent and in the synthesis of various chemical compounds.
Benzaldehyde: An aromatic aldehyde with the formula C7H6O, used in the synthesis of perfumes, dyes, and pharmaceuticals.
This compound is unique due to its specific ether functional group and its applications in the fragrance industry, which distinguishes it from other similar aromatic compounds.
Propriétés
Numéro CAS |
940-49-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-methylpropoxymethylbenzene |
InChI |
InChI=1S/C11H16O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
ADHMUPZYLITZIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)

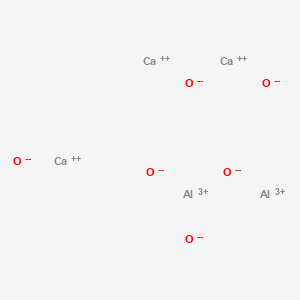

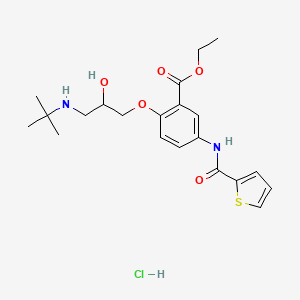


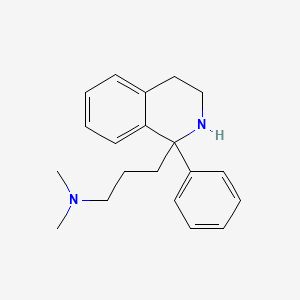

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)

